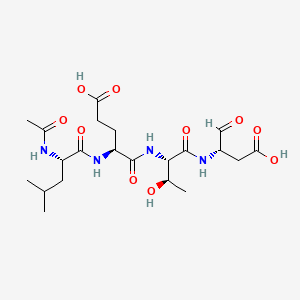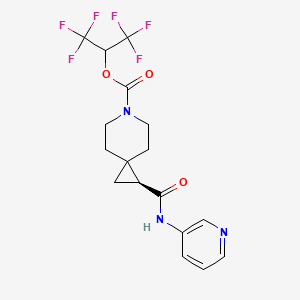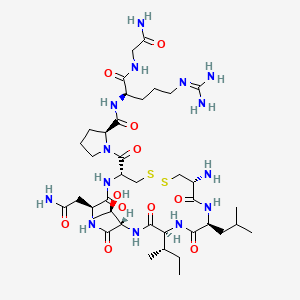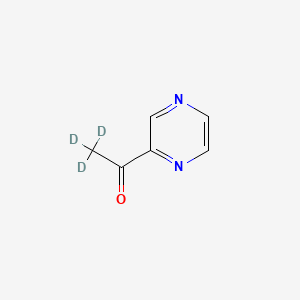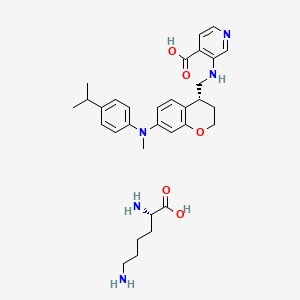
Zavondemstat (L-lysine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zavondemstat (L-lysine) is a compound known for its role as an inhibitor of histone lysine demethylase 4D (KDM4D). This compound has shown significant antineoplastic activity, making it a promising candidate for cancer research and treatment .
Méthodes De Préparation
The synthesis of Zavondemstat (L-lysine) involves several steps, including the use of specific reagents and conditions to achieve the desired product. While detailed synthetic routes are proprietary, the compound is typically prepared through a series of chemical reactions that ensure high purity and efficacy . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Zavondemstat (L-lysine) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Zavondemstat (L-lysine) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving histone demethylation.
Biology: The compound is studied for its role in gene expression regulation and epigenetic modifications.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Zavondemstat (L-lysine) exerts its effects by inhibiting histone lysine demethylase 4D (KDM4D). This inhibition leads to changes in gene expression by preventing the removal of methyl groups from histone proteins. The molecular targets include specific histone residues, and the pathways involved are related to epigenetic regulation and gene expression .
Comparaison Avec Des Composés Similaires
Zavondemstat (L-lysine) is unique in its specific inhibition of KDM4D. Similar compounds include:
KDM4-IN-4: Another inhibitor of histone lysine demethylase 4 with potential anticancer applications.
GSK-LSD1 dihydrochloride: An irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with high selectivity.
AS8351: A histone demethylase inhibitor used in reprogramming studies.
These compounds share similar mechanisms of action but differ in their specificity, potency, and applications, highlighting the uniqueness of Zavondemstat (L-lysine) in targeting KDM4D .
Propriétés
Formule moléculaire |
C32H43N5O5 |
|---|---|
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C26H29N3O3.C6H14N2O2/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31;7-4-2-1-3-5(8)6(9)10/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31);5H,1-4,7-8H2,(H,9,10)/t19-;5-/m00/s1 |
Clé InChI |
APYKYNJSDFVPGX-FKFGKEJVSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


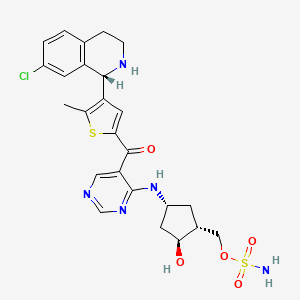
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
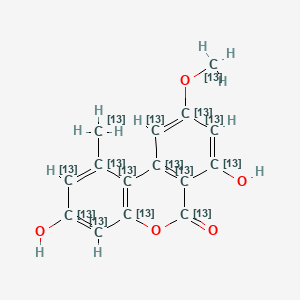
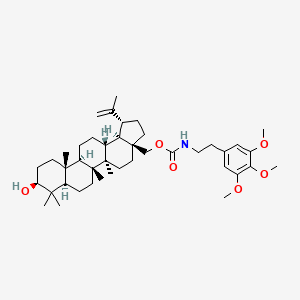
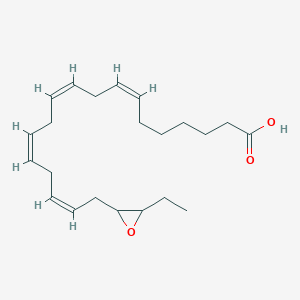
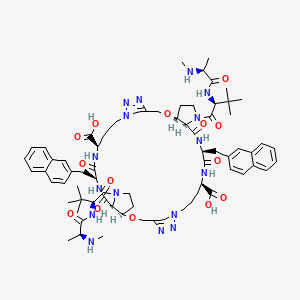
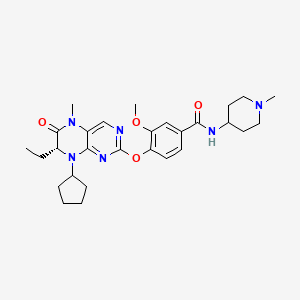
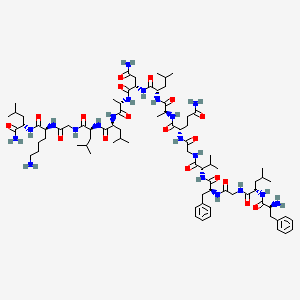
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
